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Dimethylmalondialdehyde - 1185-34-8

Dimethylmalondialdehyde

Catalog Number: EVT-1215382
CAS Number: 1185-34-8
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
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Product Introduction

Source and Classification

Dimethylmalondialdehyde can be classified as a dialdehyde, which is a subclass of aldehydes featuring two aldehyde groups. Its chemical structure contributes to its reactivity, making it a valuable compound in organic synthesis and industrial applications.

Synthesis Analysis

Dimethylmalondialdehyde can be synthesized through several methods:

  1. Oxidation of 2,2-dimethyl-1,3-propanediol:
    • This method employs oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
    • The reaction typically occurs under mild conditions to prevent over-oxidation.
  2. Catalytic Hydrogenation of Dimethyl Malonate:
    • In industrial settings, dimethylmalondialdehyde is produced via the catalytic hydrogenation of dimethyl malonate.
    • This process utilizes a copper-based catalyst (Cu/SiO₂) and hydrogen gas under high pressure and temperature.
  3. Swern Oxidation:
    • Another method involves Swern oxidation of 2,2-dimethylpropanediol, which has been reported to yield dimethylmalondialdehyde efficiently .

The choice of synthesis method may depend on the desired scale of production and specific reaction conditions.

Molecular Structure Analysis

The molecular structure of dimethylmalondialdehyde features:

  • Two aldehyde groups (-CHO) located at the ends of a five-carbon chain.
  • Two methyl groups (-CH₃) attached to the central carbon atom.

Structural Data

  • Molecular Weight: 100.12 g/mol
  • Boiling Point: Approximately 150 °C
  • Density: 0.92 g/cm³ at 20 °C

The presence of electron-donating methyl groups contributes to the stability of the compound compared to simpler aldehydes, allowing for selective reactions that

Introduction to Malondialdehyde

Chemical Identity and Structural Properties of MDA

Malondialdehyde (MDA), systematically named propanedial (IUPAC), is a highly reactive β-dicarbonyl compound with the molecular formula C₃H₄O₂ and a molecular weight of 72.06 g/mol. It predominantly exists in its enol form, 3-hydroxypropenal, due to keto-enol tautomerism, which stabilizes the molecule through intramolecular hydrogen bonding. In aqueous solutions, the trans-enol isomer prevails, while organic solvents favor the cis-configuration [3] [5]. This equilibrium is rapid and pH-dependent, influencing MDA’s reactivity. The compound’s solid-state structure forms needle-like crystals with a melting point of 72°C and a boiling point of 108°C [3]. Its high electrophilicity stems from two aldehyde groups, enabling nucleophilic additions with biomolecules like proteins and DNA, forming advanced lipoxidation end-products (ALEs) such as Schiff bases or pyrimidopurinone adducts (e.g., M₁G) [5] [9]. MDA’s instability necessitates synthesis from stable precursors like 1,1,3,3-tetramethoxypropane for experimental use [3].

Table 1: Fundamental Chemical Properties of Malondialdehyde

PropertyValue/Description
IUPAC NamePropanedial
Molecular FormulaC₃H₄O₂
Molecular Weight72.06 g/mol
Predominant Form (pH 7)Enol (3-hydroxypropenal)
Tautomeric EquilibriumKeto-enol, favoring enol form
Melting Point72°C
Boiling Point108°C
Electrophilic SitesAldehyde carbons (C1, C3)
Common Synthetic Precursor1,1,3,3-Tetramethoxypropane

Historical Context and Discovery of MDA as a Lipid Peroxidation Marker

MDA was first identified in the 1960s as a secondary product of lipid peroxidation (LPO) [1] [5]. Initial studies linked its formation to autoxidation of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (C20:4, ω-6), during prostaglandin biosynthesis [1]. The pivotal breakthrough came in 1970 when Pryor and Stanley proposed MDA’s generation via bicyclic endoperoxides analogous to prostaglandin intermediates [5]. This mechanistic insight established MDA as a reliable surrogate for oxidative degradation of PUFAs in biological systems.

The thiobarbituric acid (TBA) assay, developed in the 1940s by food chemists, became the cornerstone for MDA quantification. This colorimetric method exploits MDA’s reaction with TBA under acidic conditions (pH 3–4) and high temperature (95–100°C), forming a fluorescent pink adduct (MDA-TBA₂) with peak absorbance at 532 nm [2] [8]. Despite its widespread adoption due to cost-effectiveness and simplicity, the assay suffers from poor specificity: TBA reacts with other aldehydes (e.g., 4-hydroxy-2-nonenal), carbohydrates, and bilirubin, leading to overestimated "thiobarbituric acid reactive substances" (TBARS) values [2] [8]. Methodological variations in sample preparation (e.g., anticoagulant use), storage (temperature, duration), and analytical conditions (acid type, heating time) further exacerbate inter-laboratory inconsistencies [2] [10]. For instance, serum TBARS levels in healthy humans range from 0.67 to 62.74 nmol/mL across studies, reflecting analytical unreliability [2].

Table 2: Evolution of Analytical Methods for MDA Detection

MethodPrincipleAdvantagesLimitations
TBARS AssayColorimetric (532 nm) after MDA-TBA₂ adduct formationLow cost; high-throughputLow specificity; artifactual MDA generation
HPLC-UV/FLDSeparation of MDA-TBA adductsImproved specificity vs. TBARSRequires derivatization; moderate sensitivity
GC-MS(/MS)Derivatization (e.g., DNPH, PFB) + mass detectionHigh specificity/sensitivity; gold standardCostly; technically demanding
LC-MS/MSDirect quantification of MDA or M₁G adductsAvoids derivatization; detects adductsMatrix interference; expensive

Modern techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) now enable specific MDA quantification. These methods often employ derivatizing agents (e.g., 2,4-dinitrophenylhydrazine or pentafluorobenzyl bromide) to enhance volatility or detectability, achieving detection limits as low as 1.1 μM [8] [10]. GC-MS/MS protocols also quantify MDA-DNA adducts like M₁G, providing mechanistic insights into mutagenicity [5] [10].

Biological Relevance of MDA in Oxidative Stress Pathways

MDA is a central mediator of oxidative injury, generated primarily through non-enzymatic peroxidation of ω-3 and ω-6 PUFAs in membrane phospholipids. The process initiates when reactive oxygen species (ROS; e.g., hydroxyl radicals) abstract hydrogen atoms from methylene groups between double bonds in PUFAs, forming carbon-centered radicals. Subsequent oxygen incorporation yields peroxyl radicals (LOO•), which propagate chain reactions culminating in MDA release [1] [7]. Enzymatic pathways also contribute: cyclooxygenases (COXs) metabolize arachidonic acid to thromboxane A₂, co-generating MDA as a side product [1] [4].

As a biomarker, MDA’s levels correlate with oxidative stress severity across pathologies:

  • Neurodegeneration: Elevated brain MDA in Alzheimer’s and Parkinson’s diseases disrupts membrane fluidity and promotes protein cross-linking [5] [7].
  • Cardiovascular Disease: Oxidized low-density lipoprotein (LDL) contains MDA adducts that trigger endothelial dysfunction and foam cell formation [4] [8].
  • Cancer: MDA-DNA adducts (e.g., M₁G) induce G→T transversions, driving mutagenesis in tumors [3] [5].
  • Metabolic Disorders: Plasma MDA increases in diabetes mellitus due to hyperglycemia-induced ROS [5] [10].

Beyond toxicity, MDA modulates redox signaling. At subtoxic concentrations, it activates the antioxidant response element (ARE), upregulating glutathione synthesis and phase II detoxifying enzymes [1] [9]. However, excessive MDA depletes antioxidants (e.g., glutathione), inhibits proteasomal activity, and initiates ferroptosis—an iron-dependent cell death driven by uncontrolled membrane lipid peroxidation [7] [9]. Ferroptosis features depleted phospholipid hydroperoxidase GPX4 and elevated PUFA peroxidation, with MDA serving as a terminal indicator [9].

Table 3: Biological Implications of MDA in Pathophysiological Contexts

Pathway/ContextRole of MDAConsequence
Lipid PeroxidationTerminal product of PUFA oxidationMembrane disruption; loss of fluidity
Protein ModificationForms Schiff bases with lysine residuesEnzyme inactivation; protein aggregation
DNA DamageGenerates mutagenic M₁G adductsG→T transversions; genomic instability
FerroptosisMarker of phospholipid peroxidationIron-dependent cell membrane rupture
Redox SignalingActivates Nrf2/ARE pathway at low levelsAntioxidant gene upregulation

Properties

CAS Number

1185-34-8

Product Name

Dimethylmalondialdehyde

IUPAC Name

2,2-dimethylpropanedial

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(2,3-6)4-7/h3-4H,1-2H3

InChI Key

WNBFTLCNQKKVHC-UHFFFAOYSA-N

SMILES

CC(C)(C=O)C=O

Synonyms

Dimethylmalondialdehyde

Canonical SMILES

CC(C)(C=O)C=O

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